2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxypropyl)acetamide
Description
The compound 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxypropyl)acetamide features a fused imidazo[2,1-b]thiazole core substituted at position 6 with a 4-fluorophenyl group and at position 3 with an acetamide moiety. The acetamide’s nitrogen is further substituted with a 3-methoxypropyl chain.
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-23-8-2-7-19-16(22)9-14-11-24-17-20-15(10-21(14)17)12-3-5-13(18)6-4-12/h3-6,10-11H,2,7-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBSAPSASWEEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[2,1-b][1,3]thiazole core through a cyclization reaction. This is followed by the introduction of the 4-fluorophenyl group via a substitution reaction. The final step involves the attachment of the methoxypropylacetamide moiety through an acylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxypropyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
Pharmacological Activity
Cytotoxicity and Selectivity
- Compound 5l (4-chlorophenyl, piperazine-methoxybenzyl): Exhibits potent inhibition of VEGFR2 (5.72% at 20 μM) and cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), outperforming sorafenib (IC50 = 5.2 μM) .
- Target Compound : The 4-fluorophenyl group may mimic 5l’s activity but with reduced steric hindrance. The 3-methoxypropyl chain could enhance metabolic stability compared to piperazine-linked groups.
Aldose Reductase Inhibition
Physicochemical Properties
Key Observations :
- The 3-methoxypropyl group likely enhances aqueous solubility compared to aromatic substituents in 5f and 5l.
- Chlorophenyl groups (5l) increase lipophilicity, which may improve membrane permeability but reduce solubility.
Structure-Activity Relationship (SAR) Insights
Imidazo[2,1-b]thiazole Core : Essential for scaffold rigidity and π-π interactions with biological targets .
4-Fluorophenyl vs.
Acetamide Substituents: Aromatic vs. Aliphatic: Aromatic groups (e.g., 4-methoxyphenyl in ) may enhance target affinity but reduce solubility.
Biological Activity
The compound 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxypropyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H14FN3OS
- Molecular Weight : 276.29 g/mol
- IUPAC Name : 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxypropyl)acetamide
- CAS Number : 878259-69-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
- Anticancer Effects : There is emerging evidence that this compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Biological Activity Data Table
Case Studies and Research Findings
- Anticancer Activity
-
Antimicrobial Properties
- In vitro assays revealed that 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxypropyl)acetamide exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations .
- Enzyme Inhibition Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
